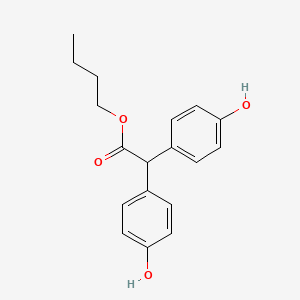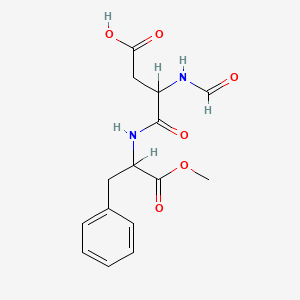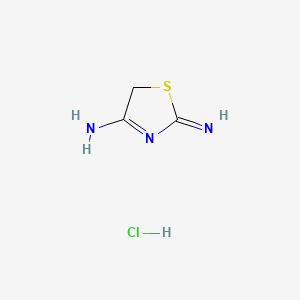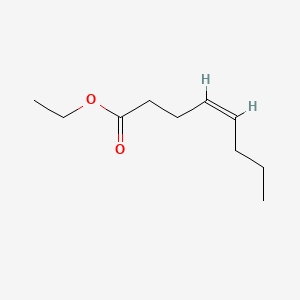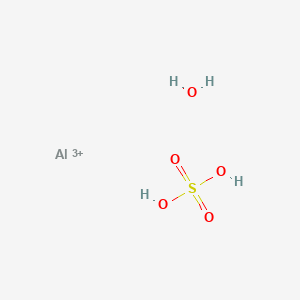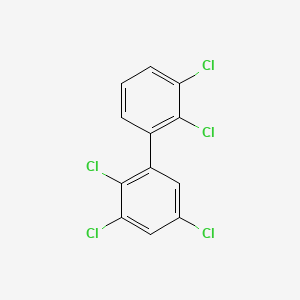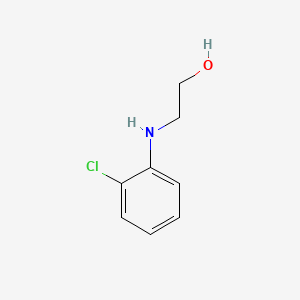![molecular formula C7H6ClNOS B1594378 2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 330203-55-9](/img/structure/B1594378.png)
2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound with the molecular formula C7H6ClNOS. It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the chlorination of 5,6-dihydro-4H-benzothiazol-7-one. One common method is the reaction of 5,6-dihydro-4H-benzothiazol-7-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 2-position of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH), under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted benzothiazole derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of dihydrobenzothiazole derivatives.
科学研究应用
2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying various biological processes and interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects .
相似化合物的比较
Similar Compounds
2-Chlorobenzothiazole: Similar in structure but lacks the dihydro moiety.
5,6-Dihydro-4H-benzothiazol-7-one: Lacks the chlorine atom at the 2-position.
2-Aminobenzothiazole: Contains an amino group instead of a chlorine atom at the 2-position.
Uniqueness
2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to the presence of both the chlorine atom and the dihydro moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
330203-55-9 |
|---|---|
分子式 |
C7H6ClNOS |
分子量 |
187.65 g/mol |
IUPAC 名称 |
2-chloro-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C7H6ClNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3H2 |
InChI 键 |
RCGGPQVVBWADOJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1)SC(=N2)Cl |
规范 SMILES |
C1CC2=C(C(=O)C1)SC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


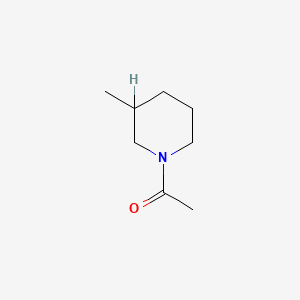
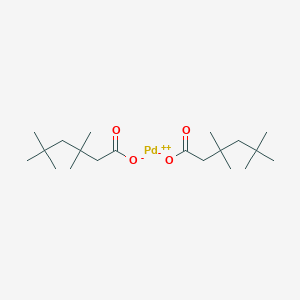
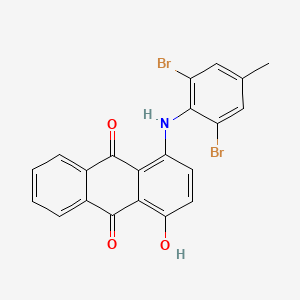
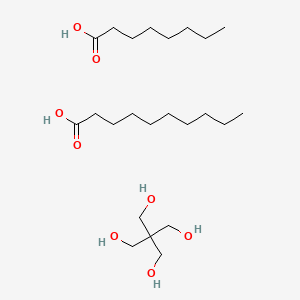
![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)
